molecular formula C16H13NO7 B014355 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester CAS No. 359436-89-8

7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester

Cat. No. B014355
M. Wt: 331.28 g/mol
InChI Key: XYBYCKCNAJSBQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of coumarin derivatives like 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester involves multistep chemical reactions. For instance, derivatives such as 4-Diazomethyl-7-methoxycoumarin, synthesized from 4-formyl-7-methoxycoumarin, highlight the typical approach to crafting these compounds. These processes often involve the treatment with specific reagents to introduce functional groups that confer the desired fluorescent properties and reactivity towards biological molecules (Takadate et al., 1982).

Molecular Structure Analysis

The molecular structure of 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is characterized by the coumarin backbone modified with methoxy and acetic acid groups, enhancing its fluorescent characteristics. Such structures are analyzed using techniques like X-ray diffraction and DFT calculations, providing insights into their geometric and electronic properties, crucial for understanding their reactivity and fluorescent behavior (Stefanou et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is significant in its application as a labeling reagent. It can react with amino groups in peptides and proteins, forming stable amide bonds that are fluorescent. This ability to label biological molecules makes it a valuable tool in bioanalytical chemistry for detecting and quantifying these molecules in complex samples (Liu et al., 2001).

Physical Properties Analysis

The physical properties of 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester, including solubility, fluorescence quantum yields, and absorption/emission wavelengths, are tailored for optimal performance in fluorescent labeling. These properties are influenced by the specific substituents on the coumarin nucleus and the solvent conditions used in analytical procedures. The compound's fluorescence is exploited in high-performance liquid chromatography (HPLC) and other analytical techniques for sensitive detection of labeled molecules (Schade et al., 1999).

Chemical Properties Analysis

7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester exhibits specific chemical properties, such as reactivity towards nucleophiles (e.g., amino groups in proteins or peptides), fluorescence upon excitation, and stability under various conditions. These properties are central to its application in bioconjugation and fluorescence-based detection methods, enabling the study of biological processes with high specificity and sensitivity (Xiang, 2006).

Scientific Research Applications

  • Labeling Neuropeptides : It has been used for labeling neuropeptides to improve the removal of background fluorescence interference in biological samples, thanks to its ability to produce longer absorption and fluorescence wavelengths (Xiang, 2006).

  • Drug Delivery and Biological Probes : The compound serves as a fluorescent protecting group that enhances cellular delivery and allows for rapid internalization of prodrugs (Wiemer et al., 2016).

  • Photocleavage Studies : Research has been conducted on the photocleavage of (7-methoxycoumarin-4-yl)methyl-caged acids with fluorescence enhancement. This process is influenced by the polarity of the compounds (Schade et al., 1999).

  • Chromatographic Analysis of Carboxylic Acids : It's used as a fluorescent derivatization reagent for high-performance liquid chromatography, particularly in measuring free fatty acids in human plasma (Takadate et al., 1992).

  • Fluorescent Labeling Reagents : As a labeling reagent, it is highly sensitive for alcohols in high-performance liquid chromatography, with detection limits ranging from femtogram to nanogram levels (Takadate et al., 1985).

  • Synthesis Improvements : Methods have been developed to improve the synthesis of related coumarin compounds, like 7-amino-4-methylcoumarin, which result in higher yield and efficiency (Pozdnev, 1990).

  • Synthesis of Functionalized Coumarins : Novel methodologies for synthesizing functionalized coumarins have been explored, emphasizing crystal structure and optimization through DFT calculations (Stefanou et al., 2011).

  • Photophysics in Reverse Micelles : The compound shows unique excitation wavelength-dependent photophysics in reverse micelles, differing from its acid form (Maity et al., 2014).

  • Analysis of Resin Acids : It's been applied in the quantitative analysis of total resin acids by high-performance liquid chromatography of their coumarin ester derivatives, with no interference from other carboxylic acids (Richardson et al., 1992).

  • Protein Labeling : It has been used in novel protein labeling methods, for instance, iodinating ovalbumin, which lacks accessible tyrosine groups, by conjugation to a highly fluorescent coumarin active ester (Samuel et al., 1985).

Safety And Hazards

While specific safety and hazard information for 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester was not found, it is generally recommended to handle the compound with appropriate personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

The compound is widely used for developing FRET peptide substrates for analyzing protease activities . It is also used for HPLC derivatization by fluorescence detection . These applications suggest that the compound will continue to be an important tool in biochemical research.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(7-methoxy-2-oxochromen-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO7/c1-22-10-2-3-11-9(6-15(20)23-12(11)8-10)7-16(21)24-17-13(18)4-5-14(17)19/h2-3,6,8H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBYCKCNAJSBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361502
Record name 1-{[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester

CAS RN

359436-89-8
Record name 1-{[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
TJ Lively, DB Bosco, ZI Khamis, QXA Sang - Breast Cancer: Methods and …, 2016 - Springer
… MMP activity is measured via fluorescence spectroscopy using a fluorogenic substrate that contains a 7-methoxycoumarin-4-acetic acid N-succinimidyl ester (Mca) fluorophore and a 2,4…
H Schäffler, W Li, O Helm, S Krüger… - Journal of Cell …, 2019 - journals.biologists.com
… In brief, a substrate peptide, specifically cleaved by meprin β and coupled to a fluorophore (7-methoxycoumarin-4-acetic acid N-succinimidyl ester; MCA) on one side and a quencher (2,…
Number of citations: 13 journals.biologists.com
M Singh, M Watkinson, EM Scanlan, GJ Miller - RSC Chemical Biology, 2020 - pubs.rsc.org
Carbohydrates are an essential class of biomolecule and carbohydrate active enzymes (CAZys) catalyse their synthesis, refinement, and degradation, hence contributing an overall …
Number of citations: 5 0-pubs-rsc-org.brum.beds.ac.uk
J Son - 2019 - search.proquest.com
… The authors investigated the substrate specificity of MMPs using FRET-based peptides by conjugating a fluorophore, Mca (7-methoxycoumarin-4-acetic acid Nsuccinimidyl ester), on the …
RN Brito - 2018 - open.library.ubc.ca
Many positive-sense single-stranded RNA (+ ssRNA) viruses encode an open reading frame that is translated as a polyprotein. This viral polyprotein is subsequently cleaved by its …
Number of citations: 3 open.library.ubc.ca
M Singh, M Watkinson, EM Scanlan… - Glycosylation: Methods and …, 2022 - Springer
Carbohydrates are an essential class of biomolecule and carbohydrate active enzymes (CAZys) catalyze their synthesis, refinement, and degradation, hence contributing an overall …

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